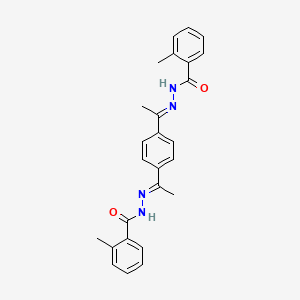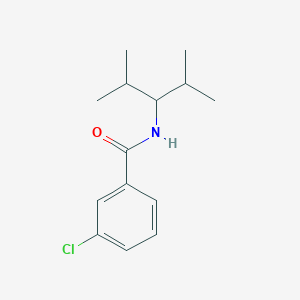
1-(2-chlorobenzyl)-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-(2-furoyl)piperazine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-furoyl)piperazine involves its interaction with ion channels. This compound has been found to bind to the pore region of certain types of ion channels, blocking the flow of ions through the channel. This results in a decrease in the electrical activity of the cell and can be used to study the function of ion channels.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to selectively block certain types of ion channels, making it a valuable tool for studying their function. Additionally, this compound has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-chlorobenzyl)-4-(2-furoyl)piperazine is its selectivity for certain types of ion channels. This makes it a valuable tool for studying the function of these channels in isolation. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 1-(2-chlorobenzyl)-4-(2-furoyl)piperazine. One area of interest is its potential therapeutic applications. This compound has been found to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for anxiety and depression. Additionally, this compound has been found to selectively block certain types of ion channels that are implicated in pain sensation, suggesting that it may have potential as a treatment for chronic pain. Another area of interest is the development of new analogs of this compound that may have improved properties, such as increased solubility or selectivity for specific ion channels.
Conclusion:
In conclusion, this compound is a valuable tool for studying the function of ion channels and has potential applications in scientific research and therapeutic development. Its selectivity for certain types of ion channels and low toxicity make it a valuable compound to work with. Future research on this compound may lead to the development of new analogs with improved properties and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-(2-furoyl)piperazine can be achieved by reacting 2-furoyl chloride with 1-(2-chlorobenzyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by NMR and mass spectrometry.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(2-furoyl)piperazine has been extensively studied for its potential applications in scientific research. One of the major areas of research is its potential use as a tool for studying the function of ion channels. Ion channels are proteins that are responsible for the flow of ions across cell membranes, and their dysfunction has been implicated in a wide range of diseases. This compound has been found to selectively block certain types of ion channels, making it a valuable tool for studying their function.
properties
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVHBWPSHBYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5763549.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)

![3-{[(3,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5763571.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)




![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)